4-Methyl-2H-chromene
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Overview
Description
4-Methyl-2H-chromene is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring. These compounds are widely distributed in nature and are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2H-chromene can be synthesized through various methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the cyclization of o-hydroxyacetophenone derivatives with aldehydes in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Mechanochemical methods, such as high-speed ball milling, have been developed to synthesize this compound under solvent-free conditions, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-2H-chromen-2-one using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: 4-Methyl-2H-chromen-2-one.
Reduction: Dihydro-4-Methyl-2H-chromene.
Substitution: Halogenated derivatives like 4-bromo-2H-chromene.
Scientific Research Applications
Mechanism of Action
The biological activity of 4-Methyl-2H-chromene is attributed to its ability to interact with various molecular targets. For instance, its anticancer activity is linked to the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
4-Methyl-2H-chromene can be compared with other chromene derivatives, such as:
4-Methyl-2H-chromen-2-one: Similar in structure but with a carbonyl group at the 2-position, making it more reactive in certain chemical reactions.
2H-chromene: Lacks the methyl group at the 4-position, resulting in different biological activities and chemical reactivity.
4H-chromene: Differs in the position of the double bond, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10O |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-methyl-2H-chromene |
InChI |
InChI=1S/C10H10O/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3 |
InChI Key |
KTFBBRWUJNKOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC2=CC=CC=C12 |
Origin of Product |
United States |
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